3-Fluoro-4-(trifluoromethyl)phenol
CAS No.: 219581-07-4
Cat. No.: VC2333120
Molecular Formula: C7H4F4O
Molecular Weight: 180.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 219581-07-4 |
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Molecular Formula | C7H4F4O |
Molecular Weight | 180.1 g/mol |
IUPAC Name | 3-fluoro-4-(trifluoromethyl)phenol |
Standard InChI | InChI=1S/C7H4F4O/c8-6-3-4(12)1-2-5(6)7(9,10)11/h1-3,12H |
Standard InChI Key | XTLJKHBPNDOAGE-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1O)F)C(F)(F)F |
Canonical SMILES | C1=CC(=C(C=C1O)F)C(F)(F)F |
Introduction
Chemical Structure and Properties
Structural Characteristics
3-Fluoro-4-(trifluoromethyl)phenol features a phenol base structure with a fluorine atom at the 3-position and a trifluoromethyl group at the 4-position. This arrangement creates an asymmetrical distribution of electron density across the molecule, influencing its chemical reactivity and physical properties. The hydroxyl group of the phenol structure provides hydrogen bonding capabilities, while the fluorinated substituents contribute hydrophobic characteristics and electronic effects.
The molecular structure can be represented through various nomenclature systems:
Property | Value |
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IUPAC Name | 3-fluoro-4-(trifluoromethyl)phenol |
InChI | InChI=1S/C7H4F4O/c8-6-3-4(12)1-2-5(6)7(9,10)11/h1-3,12H |
InChI Key | XTLJKHBPNDOAGE-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C=C1O)F)C(F)(F)F |
Physical Properties
The physical properties of 3-Fluoro-4-(trifluoromethyl)phenol reflect its molecular composition and structural features:
Property | Value |
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Molecular Formula | C7H4F4O |
Molecular Weight | 180.10 g/mol |
Physical State | Solid at room temperature |
Appearance | Typically white to pale yellow |
Solubility | Limited water solubility; soluble in most organic solvents |
CAS Number | 219581-07-4 |
DSSTOX Substance ID | DTXSID80379226 |
Chemical Properties
The chemical properties of 3-Fluoro-4-(trifluoromethyl)phenol are largely influenced by the electronic effects of the fluorine atom and trifluoromethyl group on the aromatic ring system. These substituents significantly alter the reactivity of the phenol hydroxyl group and the aromatic ring:
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The trifluoromethyl group acts as a strong electron-withdrawing group, increasing the acidity of the phenolic hydroxyl group.
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The fluorine atom at the 3-position further influences the electronic distribution across the molecule.
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The combination of these substituents creates a unique reactivity profile distinct from non-fluorinated phenols.
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The compound can participate in various reactions typical of phenols, including esterification, etherification, and coupling reactions, though with altered reactivity due to the electronic effects of the fluorinated substituents.
Synthesis Methods
Laboratory Synthesis
The synthesis of 3-Fluoro-4-(trifluoromethyl)phenol can be achieved through several methods, with one notable approach involving the oxidation of boronic acid derivatives:
A common synthetic route utilizes the oxidation of 2-[3-fluoro-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with Oxone (potassium peroxymonosulfate) in a water/acetone solution . This reaction proceeds rapidly under mild conditions and offers a practical approach for laboratory-scale synthesis.
The detailed procedure involves:
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Preparation of a solution of Oxone (1.50 g, 2.45 mmol) in water (7.8 mL).
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Dropwise addition of this solution over approximately 4 minutes to a solution of 2-[3-fluoro-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (710 mg, 2.4 mmol) in acetone (7.8 mL).
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Vigorous stirring of the reaction mixture for 15 minutes.
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Quenching with 10% w/v aqueous solution of sodium metabisulfite (20 mL).
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Extraction of the aqueous layer with dichloromethane (multiple extractions).
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Drying over anhydrous sodium sulfate, filtering, and concentration in vacuo to afford the title compound as a light yellow oil .
The reaction can be monitored by LCMS, with the product showing Rt = 1.65 min and MS m/z 179 [MH]- in the referenced synthesis .
Industrial Production Methods
Industrial production of 3-Fluoro-4-(trifluoromethyl)phenol may employ modified versions of laboratory methods, optimized for scale, efficiency, and cost-effectiveness. While specific industrial production details may be proprietary, some general approaches likely include:
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Optimization of the boronic acid oxidation method described above for larger scales
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Development of alternative synthetic routes that may utilize different starting materials or reaction conditions
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Implementation of continuous flow processes rather than batch reactions to improve efficiency
Chemical Reactions and Reactivity
Typical Reactions
3-Fluoro-4-(trifluoromethyl)phenol can participate in various chemical reactions characteristic of phenols, though its reactivity is modified by the electronic effects of the fluorine and trifluoromethyl substituents:
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Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.
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Reduction Reactions: Reduction processes can convert the compound to less oxidized forms.
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Substitution Reactions: The trifluoromethyl group influences nucleophilic aromatic substitution reactions that may occur on the ring.
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Coupling Reactions: The compound can serve as a building block in various coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Mechanism of Reactivity
The reactivity of 3-Fluoro-4-(trifluoromethyl)phenol is influenced by the electronic effects of its substituents:
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The trifluoromethyl group (-CF3) at the 4-position acts as a strong electron-withdrawing group through both inductive and resonance effects, activating certain positions on the ring toward nucleophilic attack.
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The fluorine atom at the 3-position contributes additional electron-withdrawing effects, further modifying the electronic distribution in the molecule.
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The phenolic hydroxyl group provides a site for hydrogen bonding and can participate in various reactions typical of alcohols, such as esterification and etherification.
Applications in Scientific Research and Industry
Pharmaceutical Applications
In pharmaceutical research, 3-Fluoro-4-(trifluoromethyl)phenol serves several important functions:
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Building Block for Drug Synthesis: The compound can be used as a starting material or intermediate in the synthesis of pharmaceutical compounds.
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Pharmacophore Component: The unique electronic and steric properties of the fluorinated aromatic system can contribute to specific binding interactions with biological targets.
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Metabolic Stability Enhancement: Incorporation of trifluoromethyl groups in drug molecules often enhances metabolic stability, potentially improving pharmacokinetic profiles.
Materials Science Applications
In materials science, fluorinated aromatic compounds like 3-Fluoro-4-(trifluoromethyl)phenol contribute to the development of specialty materials with enhanced properties:
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Polymer Sciences: The compound can be incorporated into polymeric structures to impart specific properties such as hydrophobicity, thermal stability, or chemical resistance.
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Electronic Materials: Fluorinated aromatics are sometimes used in the development of materials for electronic applications due to their unique electronic properties.
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Surface Modification: Derivatives of such compounds may be employed in creating specialized surface coatings with unique characteristics.
Research Tool in Chemical Biology
The compound's unique structural features make it valuable for various biochemical investigations:
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Protein-Ligand Binding Studies: Fluorinated aromatics can serve as probes in studies of protein-ligand interactions.
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Enzyme Inhibitor Development: The compound or its derivatives may be explored as potential enzyme inhibitors for biochemical research.
Comparison with Similar Compounds
Structural Analogs
3-Fluoro-4-(trifluoromethyl)phenol can be compared with several structurally related compounds to understand the effects of positional isomerism and substitution patterns:
Comparative Properties and Applications
The variation in substitution patterns among these compounds leads to differences in their physical, chemical, and biological properties:
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Electronic Properties: The position of the fluorine atom and trifluoromethyl group significantly affects the electronic distribution across the molecule, influencing reactivity patterns.
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Lipophilicity: The trifluoromethyl group contributes significantly to the compound's lipophilicity, affecting its solubility profile and membrane permeability.
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Acidity: The position of the electron-withdrawing groups relative to the phenolic hydroxyl affects the acidity of these compounds.
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Application Specificity: The structural variations lead to different optimal applications in research and industry, with certain isomers being preferred for specific purposes based on their unique properties.
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